4-Methyl-2,6-bis((R)-1-phenylethyl)aniline
CAS No.:
Cat. No.: VC13816340
Molecular Formula: C23H25N
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H25N |
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Molecular Weight | 315.5 g/mol |
IUPAC Name | 4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline |
Standard InChI | InChI=1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m1/s1 |
Standard InChI Key | DKBNATUIDTYKOR-QZTJIDSGSA-N |
Isomeric SMILES | CC1=CC(=C(C(=C1)[C@H](C)C2=CC=CC=C2)N)[C@H](C)C3=CC=CC=C3 |
SMILES | CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3 |
Canonical SMILES | CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Identifiers
4-Methyl-2,6-bis((R)-1-phenylethyl)aniline is systematically named according to IUPAC guidelines as 4-methyl-2,6-bis[(1R)-1-phenylethyl]aniline. Its structural uniqueness arises from the two enantiomerically pure (R)-1-phenylethyl substituents, which impart chirality and influence its reactivity. Key identifiers include:
Synthesis and Manufacturing
General Synthetic Routes
While specific protocols for synthesizing 4-methyl-2,6-bis((R)-1-phenylethyl)aniline are proprietary, its structure suggests a multi-step process involving:
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Friedel-Crafts Alkylation: Introduction of the (R)-1-phenylethyl groups to a pre-functionalized aniline derivative.
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Chiral Induction: Use of enantiopure starting materials or chiral catalysts to ensure the (R)-configuration.
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Purification: Chromatographic separation to isolate the desired stereoisomer .
Key Challenges
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Steric Hindrance: Bulky substituents complicate reactions at the aromatic ring.
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Optical Purity: Maintaining enantiomeric excess requires stringent control over reaction conditions.
Physicochemical Properties
Basic Properties
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Molecular Weight: 315.5 g/mol.
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Solubility: Likely soluble in organic solvents (e.g., dichloromethane, toluene) due to hydrophobic aromatic groups.
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Basicity: The aniline nitrogen’s pKa is estimated to be ~4–5, similar to substituted anilines, though experimental data is lacking .
Spectroscopic Data
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NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.5–2.5 ppm), and NH (δ ~3.5 ppm, broad).
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MS (ESI+): Predicted molecular ion peak at m/z 316.2 [M+H].
Applications and Industrial Relevance
Asymmetric Catalysis
The compound’s chiral environment makes it a candidate for:
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Chiral Ligands: In transition-metal catalysts for enantioselective hydrogenation or cross-coupling reactions.
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Organocatalysts: Facilitating asymmetric aldol or Michael additions .
Pharmaceutical Intermediates
Sterically hindered anilines are precursors to bioactive molecules, including kinase inhibitors and antipsychotic agents.
Hazard | Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear protective gloves/clothing . |
Eye Irritation | H319 | Use eye protection . |
Research Findings and Future Directions
Recent Studies
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Enantioselective Recognition: Preliminary studies suggest utility in chiral stationary phases for HPLC.
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Coordination Chemistry: Formation of luminescent metal complexes with lanthanides .
Knowledge Gaps
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Catalytic Efficiency: Quantitative data on enantioselectivity in asymmetric reactions is needed.
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Toxicity Profile: Long-term environmental and health impacts remain unstudied.
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